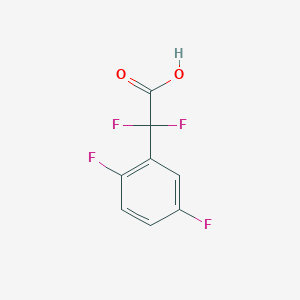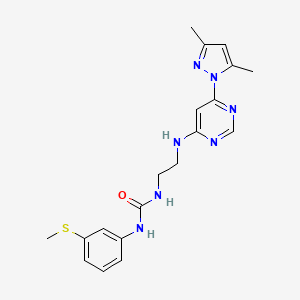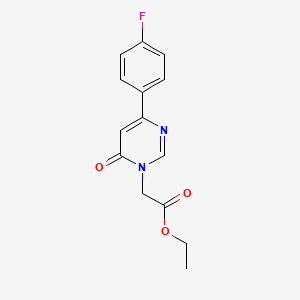![molecular formula C17H20O5 B2576091 2-((4-氧代螺[苯并二氢吡喃-2,1'-环己烷]-7-基)氧基)乙酸甲酯 CAS No. 123988-26-1](/img/structure/B2576091.png)
2-((4-氧代螺[苯并二氢吡喃-2,1'-环己烷]-7-基)氧基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is a complex organic compound characterized by its unique spiro structure, which involves a chroman ring system fused with a cyclohexane ring
科学研究应用
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of chroman derivatives with cyclohexanone under acidic conditions, followed by esterification with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of functionalized derivatives.
作用机制
The mechanism by which Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other spirochroman derivatives and spirocyclic esters, such as:
- Methyl 2-(5-oxospiro[bicyclo[2.2.1]hept2ene-7,1’-cyclopropane]-6-yl)acetate .
- 3-methyl-4-oxospiro(2,3-dihydronaphtho-[2,1-e]-1,3-oxazine-2,2’-[2H]-chromenes) .
Uniqueness
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds might not be as effective.
属性
IUPAC Name |
methyl 2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUFYYDHPARFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2576022.png)
![6-(4-ethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2576023.png)

![3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2576027.png)


